![molecular formula C21H28N4O2 B2717268 1-ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4(1H)-one CAS No. 1421473-40-6](/img/structure/B2717268.png)

1-ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

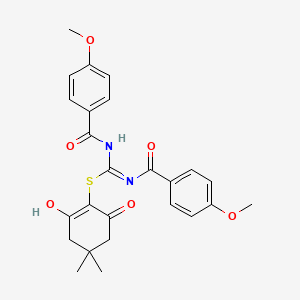

Molecular Structure Analysis

The condensed structural formula for this compound is: C₁₉H₂₃N₅O₂ . The skeletal formula implies a carbon atom at the corners and ends of lines, with each carbon atom understood to be attached to enough hydrogen atoms to give each carbon atom four bonds . Unfortunately, I don’t have the exact 3D structure, but it likely features a spiro[4.5]decane moiety fused to a naphthyridine ring.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis and structural elucidation of spirocyclic compounds, including those with diazaspiro[4.5]decane cores, are fundamental in understanding their chemical properties and potential applications. Guerrero-Alvarez et al. (2004) explored the relative configuration of spiro[4.5]decanes using NMR spectroscopy, highlighting the stereochemical complexity of these molecules (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004). Additionally, the work on spiroacetals by Francke and Kitching (2001) reveals the diversity and significance of spirocyclic structures in nature, particularly in insect pheromones, underscoring their potential in synthetic and medicinal chemistry (Francke & Kitching, 2001).

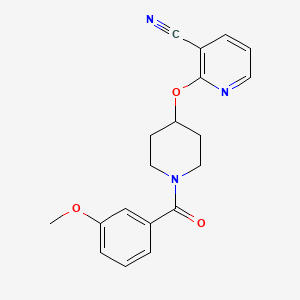

Novel Syntheses of N-Heterocycles

El-Saghier et al. (2010) demonstrated the use of α-alkenoyl ketene S,S- and N,S-acetals as starting materials for synthesizing a variety of N-heterocycles, including diazaspiro[4.5]decane derivatives. This research points to innovative pathways for generating structurally complex and biologically relevant molecules (El-Saghier, Makhlouf, Mahmoud, & El-Adawish, 2010).

Catalysis and Green Chemistry

Thanusu, Kanagarajan, and Gopalakrishnan (2012) highlighted a green chemical approach for synthesizing diazaspiro[4.5]decane derivatives, emphasizing the importance of environmentally friendly methods in modern organic synthesis. Their work showcases the synthesis of novel compounds under focused microwave irradiation, a technique that reduces reaction times and solvent use (Thanusu, Kanagarajan, & Gopalakrishnan, 2012).

Pharmacological Potential

Research on spirocyclic compounds also explores their pharmacological applications. Brubaker and Colley (1986) investigated the dopamine agonist activity of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, demonstrating the potential of spirocyclic compounds in developing new therapeutic agents (Brubaker & Colley, 1986).

Propriétés

IUPAC Name |

1-ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2/c1-4-24-13-17(18(26)16-8-7-15(2)22-19(16)24)20(27)25-12-11-23(3)14-21(25)9-5-6-10-21/h7-8,13H,4-6,9-12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOHBIISMNPNLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC34CCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-hydroxycyclohexyl)acetic acid](/img/structure/B2717187.png)

![1-(3,4-Dimethylphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea](/img/structure/B2717190.png)

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B2717196.png)

![3-Bromo-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B2717198.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2717200.png)

![N-[1-(isoquinoline-1-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2717203.png)

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2717206.png)